molecular formula C23H28FN4NaO2 B1675662 5-Ethyl-3'-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1'-bipenyl)-2-ol monosodium salt CAS No. 153227-04-4

5-Ethyl-3'-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1'-bipenyl)-2-ol monosodium salt

Cat. No. B1675662
CAS RN: 153227-04-4
M. Wt: 434.5 g/mol
InChI Key: KZDVNZZCFSABBQ-UHFFFAOYSA-M
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Description

LY-306669 is a small molecule drug that acts as a leukotriene B4 receptor antagonist. It was initially developed by Eli Lilly and Company. This compound is primarily used in research related to immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .

Preparation Methods

The synthetic routes and reaction conditions for LY-306669 are not extensively detailed in publicly available literature. it is known that the compound has a molecular formula of C23H28FN4NaO2 and a molecular weight of 434.48 g/mol . The preparation of such compounds typically involves multi-step organic synthesis, including the formation of the core structure followed by functional group modifications to achieve the desired biological activity.

Chemical Reactions Analysis

LY-306669 undergoes various chemical reactions, primarily focusing on its interaction with leukotriene B4 receptors. The compound is known to be a potent and selective antagonist of leukotriene B4 receptors, which are involved in inflammatory responses . The major reactions it undergoes include:

    Substitution Reactions: Involving the replacement of functional groups to modify its activity.

    Oxidation and Reduction Reactions: To study its stability and reactivity under different conditions.

    Hydrolysis: To understand its degradation pathways.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions are typically derivatives of LY-306669 with modified biological activities.

Scientific Research Applications

LY-306669 has several scientific research applications, including:

Mechanism of Action

LY-306669 exerts its effects by selectively binding to leukotriene B4 receptors, thereby blocking the action of leukotriene B4. Leukotriene B4 is a potent inflammatory mediator that plays a crucial role in the pathogenesis of various inflammatory diseases. By antagonizing these receptors, LY-306669 prevents the activation of downstream signaling pathways that lead to inflammation and immune responses .

Comparison with Similar Compounds

LY-306669 is unique in its high selectivity and potency as a leukotriene B4 receptor antagonist. Similar compounds include other leukotriene receptor antagonists such as:

    Montelukast: Used primarily for the treatment of asthma and allergic rhinitis.

    Zafirlukast: Another leukotriene receptor antagonist used for asthma management.

    Pranlukast: Used in the treatment of asthma and allergic rhinitis.

Compared to these compounds, LY-306669 has shown higher selectivity for leukotriene B4 receptors, making it a valuable tool in research focused on leukotriene B4-mediated pathways .

properties

CAS RN

153227-04-4

Molecular Formula

C23H28FN4NaO2

Molecular Weight

434.5 g/mol

IUPAC Name

sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenolate

InChI

InChI=1S/C23H29FN4O2.Na/c1-4-16-14-19(17-9-8-10-18(24)13-17)20(29)15-21(16)30-12-7-5-6-11-23(2,3)22-25-27-28-26-22;/h8-10,13-15,29H,4-7,11-12H2,1-3H3,(H,25,26,27,28);/q;+1/p-1

InChI Key

KZDVNZZCFSABBQ-UHFFFAOYSA-M

Isomeric SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+]

SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+]

Canonical SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)[O-])C3=CC(=CC=C3)F.[Na+]

Appearance

Solid powder

Other CAS RN

153227-04-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY 306669;  LY306669;  LY-306669.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-3'-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1'-bipenyl)-2-ol monosodium salt
Reactant of Route 2
Reactant of Route 2
5-Ethyl-3'-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1'-bipenyl)-2-ol monosodium salt
Reactant of Route 3
Reactant of Route 3
5-Ethyl-3'-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1'-bipenyl)-2-ol monosodium salt
Reactant of Route 4
5-Ethyl-3'-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1'-bipenyl)-2-ol monosodium salt
Reactant of Route 5
Reactant of Route 5
5-Ethyl-3'-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1'-bipenyl)-2-ol monosodium salt
Reactant of Route 6
Reactant of Route 6
5-Ethyl-3'-fluoro-4-((6-methyl-6-(1H-tetrazol-5-yl)heptyl)oxy)-(1,1'-bipenyl)-2-ol monosodium salt

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